![molecular formula C9H3F6NO4 B12848939 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)
2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl and nitro groups in its structure imparts distinct reactivity and stability, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone typically involves the introduction of trifluoromethyl and nitro groups onto an aromatic ring followed by the formation of the ethanone moiety. One common method involves the reaction of 3-nitro-4-(trifluoromethoxy)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted ethanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is investigated for potential pharmaceutical applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups can influence the compound’s binding affinity and reactivity, leading to specific biochemical pathways and cellular responses. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the nitro and trifluoromethoxy groups, resulting in different reactivity and applications.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains additional trifluoromethyl groups, leading to distinct chemical properties and uses.
α,α,α-Trifluoro-p-tolyl isocyanate: Features an isocyanate group, making it suitable for different industrial applications.
Uniqueness
The presence of both nitro and trifluoromethoxy groups in 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds. These features make it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H3F6NO4 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H3F6NO4/c10-8(11,12)7(17)4-1-2-6(20-9(13,14)15)5(3-4)16(18)19/h1-3H |
InChI Key |
OUPPRJCVSFGDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)

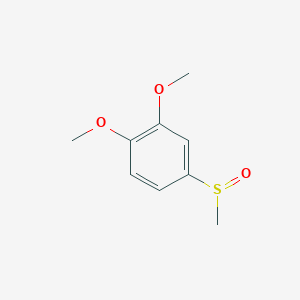
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)

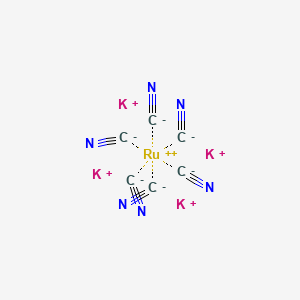
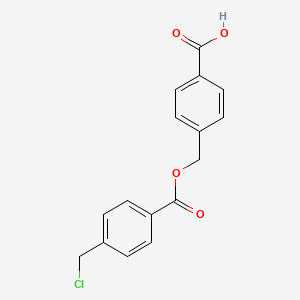
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
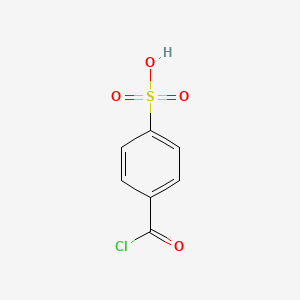
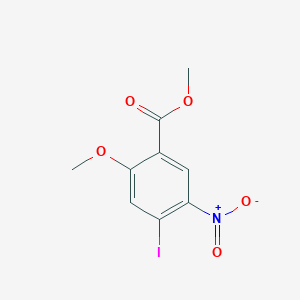
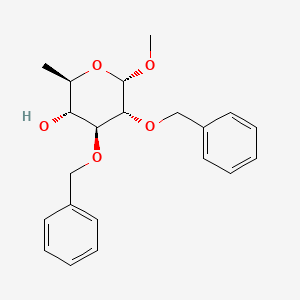
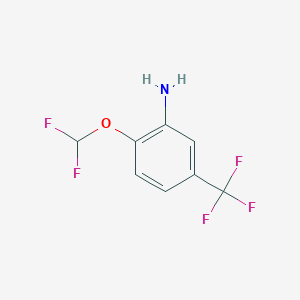
![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
